molecular formula C8H7BrN2O B6604368 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine CAS No. 2342615-55-6

6-bromo-1-methoxypyrrolo[1,2-a]pyrazine

Cat. No. B6604368
CAS RN: 2342615-55-6
M. Wt: 227.06 g/mol
InChI Key: JNBGEBCIKAWVSH-UHFFFAOYSA-N
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Description

6-Bromo-1-methoxypyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol . The IUPAC name for this compound is 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine .


Synthesis Analysis

Pyrrolopyrazine derivatives, including 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular structure of 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine includes a pyrrole ring and a pyrazine ring . The canonical SMILES for this compound is COC1=NC=CN2C1=CC=C2Br .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, indicating that they may undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

6-Bromo-1-methoxypyrrolo[1,2-a]pyrazine has a topological polar surface area of 26.5 Ų and a complexity of 167 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 1 .

Safety and Hazards

According to the GHS Classification, 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine is harmful if swallowed . It can also cause skin irritation and serious eye irritation .

Future Directions

Pyrrolopyrazine derivatives, including 6-bromo-1-methoxypyrrolo[1,2-a]pyrazine, have shown potential in various applications such as pharmaceuticals, organic materials, and natural products . Therefore, future research could focus on exploring the synthetic methods and biological activities of these compounds to design and synthesize new leads to treat various diseases .

properties

IUPAC Name

6-bromo-1-methoxypyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6-2-3-7(9)11(6)5-4-10-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBGEBCIKAWVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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